4-(2-Methoxybenzyl)piperidin-4-amine
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Overview
Description
“4-(2-Methoxybenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is used for research and development .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-(2-Methoxybenzyl)piperidin-4-amine”, has been a topic of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “4-(2-Methoxybenzyl)piperidin-4-amine” includes a piperidine ring substituted with a methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Researchers modify the substituents on the benzyl and piperidine moieties to enhance drug-like properties. These modifications can lead to potential treatments for various diseases, including cancer, neurological disorders, and infectious diseases .
- By understanding the structure-activity relationship (SAR), scientists aim to develop potent antiviral agents based on the piperidine scaffold .
- Researchers study their interactions with neurotransmitter receptors and evaluate their potential as neuroprotective agents .
- By targeting enzymes related to cancer, inflammation, or metabolic disorders, these compounds may pave the way for therapeutic interventions .
- Researchers synthesize spiro compounds using MBP as a precursor, contributing to the discovery of new natural product-inspired molecules .
Medicinal Chemistry and Drug Design
Antiviral Agents
Neuroscience and Neuroprotection
Chemical Biology and Enzyme Inhibition
Spiro Compounds and Natural Product Synthesis
Organocatalysis and Asymmetric Synthesis
Safety and Hazards
Future Directions
Piperidine derivatives, including “4-(2-Methoxybenzyl)piperidin-4-amine”, continue to be an area of active research, particularly in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-5-3-2-4-11(12)10-13(14)6-8-15-9-7-13/h2-5,15H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCLKFZJSKIHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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